molecular formula C16H14ClN3O6S B10868053 N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B10868053
M. Wt: 411.8 g/mol
InChI Key: HAZDEMXCHJOGCL-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N’-(3,5-DIMETHOXYBENZOYL)THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound features a thiourea backbone substituted with chlorinated, hydroxylated, and nitro-substituted phenyl groups, as well as dimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N’-(3,5-DIMETHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloro-2-hydroxy-5-nitroaniline and 3,5-dimethoxybenzoyl chloride. These intermediates are then reacted with thiourea under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N’-(3,5-DIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and nitro groups can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N’-(3,5-DIMETHOXYBENZOYL)THIOUREA exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA: Lacks the dimethoxybenzoyl group, which may affect its reactivity and applications.

    N-(3,5-DIMETHOXYBENZOYL)THIOUREA: Lacks the chlorinated, hydroxylated, and nitro-substituted phenyl group, which may influence its chemical properties and uses.

Uniqueness

N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N’-(3,5-DIMETHOXYBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its dual aromatic substitution pattern allows for diverse reactivity and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H14ClN3O6S

Molecular Weight

411.8 g/mol

IUPAC Name

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C16H14ClN3O6S/c1-25-10-3-8(4-11(7-10)26-2)15(22)19-16(27)18-13-6-9(20(23)24)5-12(17)14(13)21/h3-7,21H,1-2H3,(H2,18,19,22,27)

InChI Key

HAZDEMXCHJOGCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)OC

Origin of Product

United States

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